1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the following structural formula:
CH3COOCH2CF2C(NH)C(O)OH
This compound belongs to the class of pyrazole derivatives and contains both a difluoroethyl group and a methoxycarbonyl group
Preparation Methods
Synthetic Routes: The synthesis of 1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid involves Knoevenagel-type reactions. Specifically:
- Trifluoroacetic anhydride reacts with 1,3-diketone substrates, generating electrophilic trifluoroacetaldehyde in situ.
- This efficient approach yields a library of 2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds containing diverse functional groups .
Industrial Production Methods: Information on industrial-scale production methods for this specific compound is limited. research and development efforts may explore scalable synthetic routes for commercial production.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions can yield derivatives with altered functional groups.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Chemical Biology: It may serve as a probe for studying biological processes.
Industry: Applications in materials science, catalysis, or specialty chemicals are possible.
Mechanism of Action
The compound’s mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may compare this compound with other pyrazole derivatives, emphasizing its distinctive features.
Properties
Molecular Formula |
C8H8F2N2O4 |
---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)-4-methoxycarbonylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O4/c1-16-8(15)4-2-11-12(3-5(9)10)6(4)7(13)14/h2,5H,3H2,1H3,(H,13,14) |
InChI Key |
JADVMTBXWCCPOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)CC(F)F)C(=O)O |
Origin of Product |
United States |
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